Lumicolchicine

Vue d'ensemble

Description

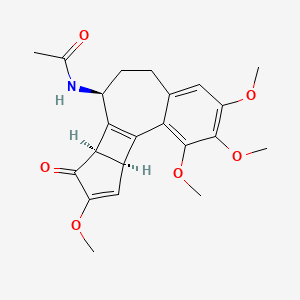

Lumicolchicine is a photoderivative of colchicine, a natural alkaloid extracted from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine is known for its anti-inflammatory and antimitotic properties. This compound is formed through the phototransformation of colchicine under ultraviolet light, resulting in a compound with distinct chemical and biological properties .

Applications De Recherche Scientifique

Pharmacological Applications

Antitumor Activity

Lumicolchicine exhibits potential antitumor properties by disrupting microtubule dynamics. Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, including human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells. A study reported that this compound derivatives demonstrated significant antiproliferative activity, with IC50 values comparable to traditional chemotherapeutic agents like doxorubicin and cisplatin .

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its effects on axonal transport. A study comparing colchicine and this compound found that while colchicine effectively blocked axonal transport of neurotransmitters, this compound had a lesser effect. This suggests that this compound may have a role in modulating neurotransmitter dynamics without the severe side effects associated with colchicine .

Toxicological Studies

Hepatoprotection

this compound's role in hepatoprotection has been studied in animal models. Colchicine has been shown to protect against liver injuries induced by various toxic agents. In contrast, studies indicate that this compound does not confer the same level of protection against hepatotoxicity as colchicine . This difference is crucial for understanding the safety profiles of these compounds.

Cellular Biology Research

Microtubule Dynamics

this compound serves as a valuable tool in studies investigating microtubule dynamics and their role in cellular processes. Researchers utilize this compound as a control compound to differentiate the effects of colchicine on microtubule-dependent processes in plant cells . This application is particularly relevant in understanding how microtubules contribute to cellular structure and function.

Comparative Studies

Comparative studies between colchicine and this compound reveal critical insights into their mechanisms of action:

| Compound | IC50 (µM) | Effect on Axonal Transport | Antitumor Activity | Hepatoprotection |

|---|---|---|---|---|

| Colchicine | Varies | Strongly inhibits | High | Yes |

| This compound | Higher | Moderately inhibits | Moderate | Limited |

Case Studies and Research Findings

- Antiproliferative Activity : A study synthesized various this compound derivatives and assessed their antiproliferative effects across different cancer cell lines. The results indicated that certain modifications at specific positions significantly enhanced their biological activity .

- Neurotransmitter Transport : In vivo studies demonstrated that while both colchicine and this compound bind similarly to cellular membranes, their impact on microtubule binding capacity markedly differs, influencing their effectiveness in blocking neurotransmitter transport .

- Hepatotoxicity Protection : Research highlighted that mice pretreated with colchicine exhibited increased survival against lethal doses of hepatotoxic agents compared to those treated with this compound, underscoring the latter's limited protective capabilities .

Mécanisme D'action

Target of Action

Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This difference in action makes this compound a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .

Biochemical Pathways

Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .

Pharmacokinetics

Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .

Result of Action

This suggests that this compound’s effects at the molecular and cellular level are less pronounced than those of colchicine .

Action Environment

It’s worth noting that this compound is produced from colchicine through a process of uv-phototransformation . This suggests that this compound’s properties and effects could potentially be influenced by exposure to light or other environmental factors .

Analyse Biochimique

Biochemical Properties

Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Cellular Effects

This compound has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .

Molecular Mechanism

The molecular mechanism of this compound involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . This compound does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .

Temporal Effects in Laboratory Settings

The biological effects of colchicine, from which this compound is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop

Metabolic Pathways

The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Transport and Distribution

The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues

Subcellular Localization

Colchicine, from which this compound is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lumicolchicine is synthesized by exposing colchicine to ultraviolet light. The photochemical reaction involves the rearrangement of the colchicine molecule, leading to the formation of this compound. The process typically requires a photochemical reactor equipped with a medium-pressure arc tube, and the reaction is carried out in ethanol at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity ultraviolet light sources and large photochemical reactors to ensure efficient conversion of colchicine to this compound. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Lumicolchicine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule, leading to the formation of new compounds.

Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Colchicine: The parent compound from which lumicolchicine is derived. Colchicine binds to tubulin and disrupts microtubule formation, leading to its anti-inflammatory and antimitotic effects.

Demecolchicine: A derivative of colchicine with similar biological properties but reduced toxicity.

Thiocolchicine: A sulfur-containing analogue of colchicine that exhibits different photostability and biological activity

Uniqueness of this compound: this compound is unique in that it does not bind to microtubule proteins, making it a valuable tool for distinguishing the microtubule-dependent and independent effects of colchicine. Its distinct photochemical properties and lack of anti-inflammatory effects set it apart from other colchicine derivatives .

Activité Biologique

Lumicolchicine, a structural isomer of colchicine, has garnered attention in the scientific community for its unique biological activities, particularly in relation to microtubule dynamics and cellular processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in structured formats.

Overview of this compound

This compound is characterized by its inability to bind to tubulin or disrupt microtubule assembly, distinguishing it from colchicine. This property makes it a valuable tool for investigating the specific roles of microtubules in various cellular functions without the confounding effects associated with colchicine.

Microtubule Dynamics:

- This compound does not interfere with microtubule assembly, which allows researchers to study microtubule-dependent processes without altering the cytoskeletal structure.

- It serves as a control in experiments aimed at understanding the mechanisms by which colchicine exerts its effects on microtubules.

1. Inhibition of Secretion

A study comparing this compound with colchicine revealed that both compounds inhibit acetylcholine-induced secretion in primary cultures of bovine adrenal chromaffin cells. However, this compound also inhibited K+-induced secretion, suggesting different mechanisms of action between the two compounds:

| Compound | Acetylcholine-Induced Secretion Inhibition | K+-Induced Secretion Inhibition |

|---|---|---|

| Colchicine | Yes | No |

| This compound | Yes | Yes |

This indicates that while both compounds affect secretion pathways, this compound may have broader implications for cellular signaling mechanisms .

2. Protection Against Apoptosis

Research has shown that colchicine protects against apoptosis induced by death ligands in liver cells. While this compound lacks this protective effect, it serves as a critical control in evaluating the apoptotic pathways influenced by colchicine:

- Colchicine Treatment: Reduced apoptosis in hepatocytes exposed to anti-Fas antibody.

- This compound Treatment: No significant protective effect observed .

Case Study 1: Microtubule Disruption and Cellular Response

In a controlled study using this compound, researchers examined its role in microtubule-dependent processes. The findings demonstrated that this compound could effectively delineate the specific contributions of microtubules to cellular functions without the confounding effects seen with colchicine.

Case Study 2: Therapeutic Implications

A clinical trial involving colchicine for treating liver cirrhosis highlighted its protective effects against liver injury. This compound was utilized as a control to assess whether these effects were directly related to microtubule disruption or other pathways .

Research Findings Summary

The following table summarizes key research findings regarding this compound's biological activity:

Propriétés

Numéro CAS |

6901-13-9 |

|---|---|

Formule moléculaire |

C22H25NO6 |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |

InChI |

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |

Clé InChI |

VKPVZFOUXUQJMW-LXIYXOSZSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |

SMILES isomérique |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |

SMILES canonique |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

6901-13-9 6901-14-0 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.